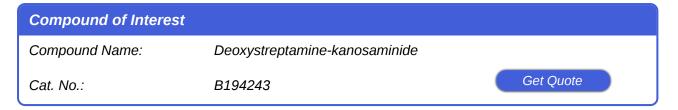




Application Notes and Protocols: Deoxystreptamine as a Versatile Scaffold in Synthetic Chemistry

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-deoxystreptamine (2-DOS) aminocyclitol is a fundamental structural core found in a wide array of clinically significant aminoglycoside antibiotics, including neomycin, kanamycin, and gentamicin.[1][2][3] Its rigid, chair-like conformation, adorned with multiple amino and hydroxyl groups, provides a unique three-dimensional scaffold. This structure is not only pivotal for the antibacterial activity of aminoglycosides, which involves binding to prokaryotic ribosomal RNA (rRNA), but it also serves as an exceptional platform for the rational design of novel bioactive molecules.[1][4]

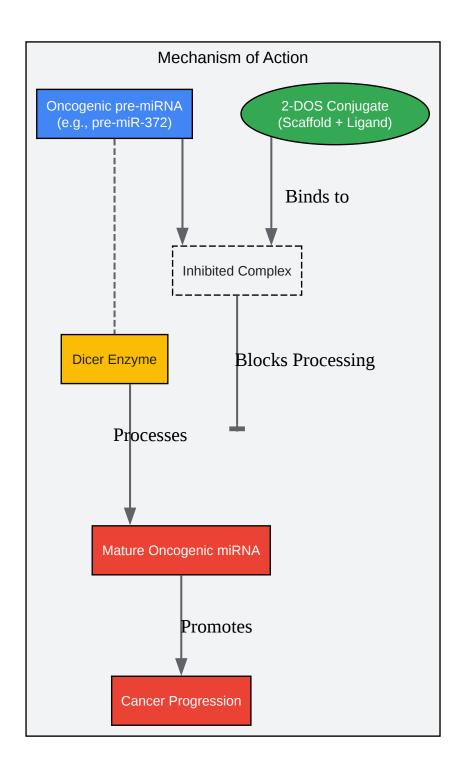
While the term "deoxystreptamine-kanosaminide" refers to a specific pseudodisaccharide (also known as Tobramycin A), the broader and more versatile starting point for synthetic chemistry is its central core, 2-deoxystreptamine.[5][6] By chemically modifying the hydroxyl and amino groups of the 2-DOS scaffold, researchers can develop novel derivatives with tailored properties. Key applications include the development of new antibiotic analogs to combat bacterial resistance and the synthesis of specific ligands designed to target other therapeutically relevant RNA structures, such as oncogenic microRNAs (miRNAs).[1][7][8] These notes provide an overview of the applications and detailed protocols for the synthesis and evaluation of 2-deoxystreptamine-based compounds.



Key Applications Targeting Oncogenic microRNA (miRNA) Biogenesis

The dysregulation of miRNA expression is linked to the development of various cancers.[1][9] The 2-DOS scaffold can be functionalized to create ligands that selectively bind to the precursor forms of oncogenic miRNAs (pre-miRNAs). This binding can physically obstruct the processing of the pre-miRNA by cellular machinery like the Dicer enzyme, thereby inhibiting the production of the mature, oncogenic miRNA and disrupting its downstream pathological effects. [1] For example, conjugating 2-DOS with various natural or artificial nucleobases has yielded compounds that inhibit the maturation of pre-miR-372, an oncogenic miRNA.[1][10]





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Caption: Logical diagram of 2-DOS conjugates inhibiting oncogenic miRNA maturation.



Development of Novel Antibiotic Analogs

The rise of antibiotic-resistant bacteria is a critical global health threat.[7][8] Many resistance mechanisms involve bacterial enzymes that modify and inactivate aminoglycoside antibiotics. [4] By using 2-DOS as a scaffold, chemists can design novel analogs where the sites susceptible to enzymatic modification are altered or removed. This strategy aims to create next-generation antibiotics that can evade bacterial resistance while retaining potent antibacterial activity.[7][11] Orthogonally protected 2-DOS derivatives are key intermediates, allowing for regioselective functionalization to build these new structures.[7][8]

Probes for RNA Structure and Function

The ability of 2-DOS derivatives to bind to specific RNA structures makes them valuable as molecular probes.[1] Synthetically attaching fluorescent tags, cross-linking agents, or affinity labels to the 2-DOS scaffold allows researchers to investigate RNA folding, protein-RNA interactions, and the cellular localization of specific RNAs. This provides powerful tools for basic research in chemical biology.

Quantitative Data Summary

The following tables summarize key quantitative data for various 2-DOS derivatives from published literature, including their binding affinity to RNA targets and their biological activity.

Table 1: Binding Affinity and Dicer Inhibition of 2-DOS-Nucleobase Conjugates against pre-miR-372.



Compound ID	Conjugated Nucleobase	Binding Affinity (K_D, μΜ)	Dicer Inhibition (IC_50, μM)	Reference
5d	Artificial Nucleobase (D3)	Not Reported	Low micromolar range	[1]
9 (enantiopure)	Artificial Nucleobase (D3)	0.627	Not Reported	[1]
DOS-D3	Artificial Nucleobase (D3) via triazole	Low micromolar affinity	Low micromolar range	

Data synthesized from referenced literature.[1]

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration) of Common Aminoglycosides.

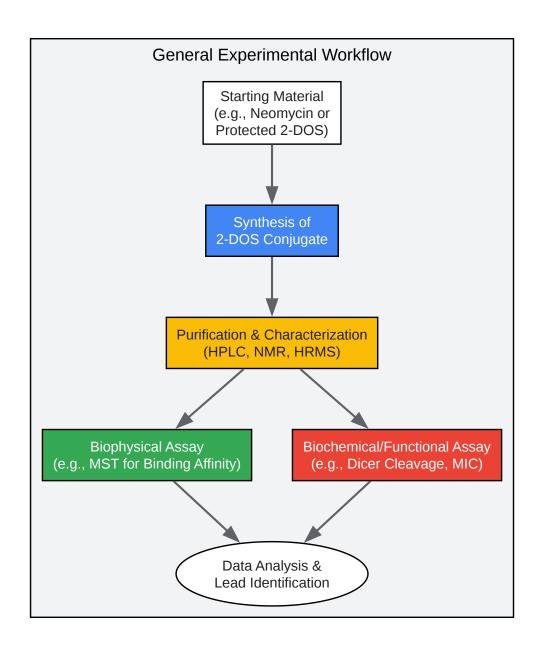
Aminoglyco side	E. coli (µM)	P. aeruginosa (µM)	H. influenzae (μΜ)	S. aureus (µM)	Reference
Gentamicin	0.1 - 2.8	0.1 - 2.8	0.1 - 2.8	0.1 - 2.8	[12]
Amikacin	0.2 - 3.4	0.2 - 3.4	0.2 - 3.4	0.2 - 3.4	[12]
Netilmicin	0.1 - 5.6	0.1 - 5.6	0.1 - 5.6	0.1 - 5.6	[12]
Ribostamycin	29.0	> 115.8	0.5	> 115.8	[12]

This table provides context for the activity levels of established aminoglycosides, which serves as a benchmark for newly synthesized 2-DOS derivatives.[12]

Experimental Protocols

The following protocols are generalized methodologies based on established procedures for the synthesis and evaluation of 2-deoxystreptamine derivatives.[1][12]





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Caption: Workflow for the synthesis and evaluation of 2-DOS derivatives.



Protocol 1: Synthesis of 2-DOS Conjugates via 1,3-Dipolar Cycloaddition

This protocol describes the "click chemistry" conjugation of an azide-functionalized 2-DOS scaffold with an alkyne-modified ligand (e.g., a nucleobase).[1]

Materials:

- Azido-derivatized, protected 2-deoxystreptamine (e.g., compound 3 or 7 from[1])
- Alkyne-modified ligand (e.g., compounds 10a-h from[1])
- Copper(I) iodide (CuI)
- N,N-Diisopropylethylamine (DIPEA)
- Acetonitrile (CH3CN)
- Standard glassware for organic synthesis
- Inert atmosphere setup (Nitrogen or Argon)

Procedure:

- Dissolve the azido-derivatized 2-DOS (1.0 eq.) in anhydrous CH3CN in a round-bottom flask under an inert atmosphere.
- Add the alkyne-modified ligand (1.1 eq.), CuI (2.0 eq.), and DIPEA (as required) to the reaction mixture.
- Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, remove the solvent under reduced pressure.
- Purify the crude product using flash column chromatography on silica gel to obtain the protected 1,2,3-triazole derivative of 2-DOS.



Characterize the final product using NMR and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Synthesis of 2-DOS Carbamate Derivatives

This protocol describes an alternative method for functionalizing the hydroxyl groups of 2-DOS via carbamate linkage.

Materials:

- Protected 2-deoxystreptamine with a free hydroxyl group (e.g., compound 1 from)
- Appropriate isocyanate reagent (e.g., butyl isocyanate) (1.5 eq.)
- Triethylamine (TEA) (1.5 eq.)
- Dichloromethane (CH2Cl2)
- · Standard glassware for organic synthesis

Procedure:

- Dissolve the protected 2-DOS compound (1.0 eq.) in anhydrous CH2Cl2 in a round-bottom flask.
- Add triethylamine (1.5 eq.) followed by the dropwise addition of the desired isocyanate reagent (1.5 eq.).
- Stir the reaction mixture at room temperature and monitor its progress by TLC.
- After the reaction is complete, quench with a saturated solution of NH4Cl and extract the product with CH2Cl2.
- Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.
- Characterize the product using NMR and MS.



Protocol 3: General Procedure for Final Deprotection

This protocol describes the removal of acid-labile protecting groups (e.g., Boc, acetals) to yield the final, active compound.[1]

Materials:

- Protected 2-DOS conjugate
- Trifluoroacetic acid (TFA)
- Dichloromethane (CH2Cl2)
- Water
- Standard glassware

Procedure:

- Dissolve the protected 2-DOS conjugate in a mixture of CH2Cl2, H2O, and TFA. The exact ratio will depend on the specific protecting groups. A common ratio is 50:5:45 (TFA:H2O:CH2Cl2).
- Stir the solution at room temperature overnight.
- Monitor the deprotection by TLC or LC-MS.
- Once complete, concentrate the reaction mixture under reduced pressure to remove the volatiles.
- The crude product is often purified by precipitation or by using a chelating resin (e.g., Chelex resin) to remove any metal catalysts from previous steps.[1]
- Lyophilize the final product to obtain a solid, which can be characterized by NMR and HRMS.

Protocol 4: In Vitro Antibacterial Susceptibility Testing (MIC Determination)



This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized compounds against bacterial strains using a microplate assay.[12]

Materials:

- Synthesized 2-DOS compounds
- Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 12600)
- Luria-Bertani (LB) broth or other appropriate bacterial growth medium
- Sterile 96-well microplates
- Microplate reader (for measuring optical density at 600 nm)

Procedure:

- Inoculum Preparation: Inoculate the test bacteria in 10 mL of broth and incubate overnight at 37°C with shaking. The next day, dilute the culture in fresh media to achieve a starting concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL.[12]
- Compound Preparation: Prepare stock solutions of the test compounds (e.g., in sterile water or DMSO). Perform serial two-fold dilutions in the 96-well plate to achieve a range of desired concentrations (e.g., from 128 μg/mL down to 0.25 μg/mL).
- Inoculation: Add 100 μL of the prepared bacterial inoculum to each well containing 100 μL of the diluted compound. Include positive (bacteria only) and negative (broth only) controls.
- Incubation: Incubate the plate at 37°C for 14-18 hours.
- MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as measured by eye or by reading the optical density at 600 nm (OD600) with a microplate reader.[12]

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